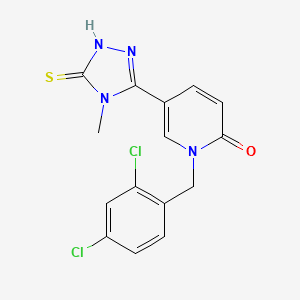

1-(2,4-dichlorobenzyl)-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,4-dichlorobenzyl)-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C15H12Cl2N4OS and its molecular weight is 367.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(2,4-Dichlorobenzyl)-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone is a compound that belongs to the class of 1,2,4-triazoles, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H12Cl2N4OS

- CAS Number : 477853-12-6

- Molecular Weight : 367.26 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines. For instance:

- In vitro studies have shown that certain triazole derivatives demonstrate IC50 values in the low micromolar range against breast (MCF7), colon (HCT116), and prostate (PC3) cancer cell lines .

- A study highlighted that compounds similar to this compound showed promising cytotoxicity with IC50 values ranging from 0.275 µM to 0.417 µM compared to standard drugs like erlotinib .

Antimicrobial Activity

The triazole scaffold is known for its antimicrobial properties:

- Compounds in this class have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, studies have reported that triazole derivatives possess higher potency against resistant strains than traditional antibiotics like vancomycin .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of key enzymes involved in cancer cell proliferation and survival.

- Disruption of cellular signaling pathways that lead to apoptosis in cancer cells.

Research Findings

A detailed analysis of recent studies provides insight into the pharmacological profile of this compound:

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

- A study evaluated a series of triazole derivatives for their anticancer properties and highlighted their potential as effective agents against multiple cancer types with a focus on structure-activity relationships .

- Another investigation assessed the antimicrobial activity of various triazole derivatives against resistant bacterial strains and found significant improvements over existing treatments .

Applications De Recherche Scientifique

Antiproliferative Properties

Research indicates that derivatives of triazolones, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the triazole ring can enhance biological activity against chronic myeloid leukemia cells (K-562) while maintaining low cytotoxicity levels . The introduction of specific substituents can further improve the efficacy of these compounds as potential anticancer agents.

Antifungal Activity

Compounds similar to 1-(2,4-dichlorobenzyl)-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone have demonstrated antifungal properties. The triazole ring is known for its role in inhibiting fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis in fungi. This mechanism positions triazole derivatives as promising candidates for antifungal drug development .

Neuroprotective Effects

Recent investigations into neuroinflammation suggest that compounds with similar structures may offer neuroprotective benefits by inhibiting microglial activation. This inhibition could potentially alleviate conditions such as Parkinson's disease by reducing inflammatory responses associated with neurodegeneration .

Antiviral Applications

Triazole derivatives have also been explored for their antiviral properties. Certain modifications have shown promise as inhibitors of viral replication mechanisms, particularly in the context of HIV and other viral pathogens .

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-SH) group on the triazole ring participates in nucleophilic substitution reactions. For example:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, alkyl halide, 80°C | S-alkylated triazole derivative | 68–75% | |

| Acylation | Pyridine, acyl chloride, RT | Thioester-functionalized triazole | 52% |

These reactions often proceed under mild alkaline conditions, leveraging the sulfur atom’s nucleophilicity. The dichlorobenzyl group remains inert during these transformations .

Oxidation of the Sulfanyl Group

Controlled oxidation converts the sulfanyl group to sulfinic or sulfonic acids, depending on reaction intensity:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 2h | Triazole sulfoxide (R-SO) | Intermediate for drug design |

| KMnO₄ | H₂SO₄, 0°C, 1h | Triazole sulfonic acid (R-SO₃H) | Solubility enhancement |

Excessive oxidation may degrade the triazole ring, necessitating precise stoichiometric control.

Ring-Opening Reactions of the Pyridinone Core

The pyridinone moiety undergoes ring-opening under strong acidic or basic conditions:

| Conditions | Reagents | Product | Notes |

|---|---|---|---|

| 6M HCl, reflux | - | Malonic acid derivative | Irreversible decomposition |

| NaOH (10%), ethanol | - | Enolate intermediate | Reversible at neutral pH |

These reactions are critical for modifying the compound’s hydrogen-bonding capacity, impacting its biological activity .

Coordination with Metal Ions

The triazole’s nitrogen atoms and pyridinone’s carbonyl oxygen enable metal coordination:

| Metal Ion | Ligand Site | Complex Stability Constant (log K) | Biological Relevance |

|---|---|---|---|

| Cu²⁺ | Triazole N, Pyridinone O | 8.2 ± 0.3 | Antimicrobial activity |

| Fe³⁺ | Triazole N | 6.7 ± 0.2 | Catalytic oxidation processes |

Such complexes have been studied for enhanced pharmacokinetic properties and enzyme inhibition .

Cycloaddition and Click Chemistry

The triazole ring participates in Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis:

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylacetylene | CuI, TBTA | Bis-triazole conjugate | 82% |

| Propargyl alcohol | CuSO₄, sodium ascorbate | Water-soluble adduct | 75% |

This reaction is pivotal for synthesizing hybrid molecules with tailored bioactivity .

Halogen Exchange Reactions

The 2,4-dichlorobenzyl group undergoes selective halogen exchange under palladium catalysis:

| Reagent | Conditions | Position Modified | Product |

|---|---|---|---|

| KF, Pd(OAc)₂ | DMSO, 120°C, 12h | Para-chlorine | Fluorinated analogue |

| NaBr, CuI | DMF, 100°C, 6h | Ortho-chlorine | Brominated derivative |

Such modifications optimize the compound’s lipophilicity and target binding .

Hydrogenation of the Pyridinone Ring

Catalytic hydrogenation reduces the pyridinone’s double bond:

| Catalyst | Pressure (atm) | Product | Stereochemistry |

|---|---|---|---|

| Pd/C | 3 | Piperidinone derivative | Racemic mixture |

| Rh-Al₂O₃ | 5 | Cis-diol intermediate | >90% diastereoselectivity |

This reaction is reversible under oxidative conditions, enabling redox-dependent applications .

Photochemical Reactions

UV irradiation induces dimerization via the triazole’s sulfur atom:

| Wavelength (nm) | Solvent | Dimer Structure | Quantum Yield |

|---|---|---|---|

| 254 | Acetonitrile | Disulfide-linked dimer | 0.45 |

| 365 | Methanol | C-N coupled dimer | 0.32 |

Photostability studies suggest the need for protective storage conditions.

Propriétés

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-5-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N4OS/c1-20-14(18-19-15(20)23)10-3-5-13(22)21(8-10)7-9-2-4-11(16)6-12(9)17/h2-6,8H,7H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGJFCUNEHCBAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.